Jte 013
Description
Overview of Sphingosine-1-Phosphate (S1P) Signaling and its Receptors (S1PRs) in Biological Processes
Sphingosine-1-phosphate (S1P) is a crucial bioactive lipid mediator that plays diverse roles in mammalian biology. It is derived from the metabolism of sphingolipids, synthesized by sphingosine (B13886) kinases (SphK1 and SphK2), and degraded by S1P lyase. wikipedia.orgnih.govpatsnap.comjci.orgguidetoimmunopharmacology.orgfrontiersin.org S1P acts as an extracellular signaling molecule, with its effects primarily mediated through a family of five G protein-coupled receptors, designated S1P1 to S1P5 (S1PRs). wikipedia.orgnih.govpatsnap.comjci.orgfrontiersin.orgguidetopharmacology.orgresearchgate.net
The cellular and temporal expression patterns of these S1PRs dictate their specific functions across various organ systems. nih.gov S1P signaling is fundamental to numerous biological processes, including cell proliferation, survival, migration, and angiogenesis. wikipedia.orgnih.govpatsnap.comjci.orgfrontiersin.orgresearchgate.netbiologists.com It is particularly critical for immune cell trafficking, vascular development, and neurogenesis. nih.govpatsnap.comjci.orgbiologists.comuniprot.org A notable aspect of S1P signaling is the existence of an S1P gradient, with high concentrations in blood and lymph plasma and low concentrations in tissues, which is significant for processes like immune cell trafficking. wikipedia.orgnih.gov While S1P1, S1P2, and S1P3 are generally ubiquitously expressed, S1P4 and S1P5 exhibit more restricted expression patterns in distinct cell types. nih.gov
JTE-013 as a Research Tool: Historical Context and Initial Characterization
JTE-013, a small molecule, was developed as a research tool to selectively target S1P receptors. researchgate.netunisa.edu.au It has been extensively employed in academic research to elucidate the physiological roles of S1P2 and S1P4 receptors in various biological contexts. researchgate.netunisa.edu.au Initial characterization established JTE-013 as a potent and specific antagonist of the S1P2 receptor. medchemexpress.comrndsystems.com
JTE-013 functions as an antagonist for both S1P2 and S1P4 receptors. researchgate.netunisa.edu.aucaymanchem.com Its inhibitory activity against S1P4 has been reported with an IC50 value of 237 nM. caymanchem.com Crucially, JTE-013 exhibits a lack of significant antagonism for S1P1 and S1P3 receptors, showing IC50 values greater than 10 µM for both. medchemexpress.comrndsystems.commerckmillipore.com Specifically, at concentrations up to 10 µM, JTE-013 displays only 4.2% inhibition of S1P3. medchemexpress.comrndsystems.com
JTE-013 demonstrates potent binding affinity for the S1P2 receptor across different species. It inhibits the specific binding of radiolabeled S1P to human and rat S1P2 receptors with the following IC50 values: medchemexpress.commerckmillipore.com
| Receptor Subtype | Species | IC50 (nM) |
| S1P2 | Human | 17 |
| S1P2 | Rat | 22 |
Selectivity Profile: S1P2 and S1P4 Antagonism, and Lack of Antagonism for S1P1 and S1P3
Challenges and Considerations in JTE-013 Research
Despite its utility, the application of JTE-013 in research is accompanied by several challenges and considerations that necessitate careful interpretation of results. JTE-013 has been noted for its low potency and a lack of selectivity, particularly at higher concentrations, and exhibits limitations in in vivo stability. frontiersin.orgscienceopen.com Observations have shown that JTE-013 can inhibit responses to S1P even in S1P2 knockout mice and produce effects in cells lacking S1P2 mRNA transcripts, highlighting its potential non-specificity. frontiersin.org While it may retain sufficient selectivity in the submicromolar range, validation through other means is often recommended. scienceopen.com
A significant challenge in JTE-013 research stems from its off-target effects on sphingolipid metabolism. At concentrations frequently employed in the literature to target S1P2/4, JTE-013 has been shown to inhibit several key sphingolipid metabolic enzymes. researchgate.netunisa.edu.aucaymanchem.comnih.govresearchgate.netdntb.gov.ua These include dihydroceramide (B1258172) desaturase 1 (DES1) and both sphingosine kinases (SphK1 and SphK2). researchgate.netunisa.edu.aucaymanchem.comnih.govresearchgate.netdntb.gov.ua
The inhibitory effects on these enzymes can lead to alterations in cellular sphingolipid profiles, specifically increasing levels of ceramides, dihydroceramides, sphingosine, and dihydrosphingosine. researchgate.netunisa.edu.aunih.govresearchgate.netdntb.gov.ua Such metabolic perturbations can confound the interpretation of results, making it difficult to definitively attribute observed biological effects solely to S1P2/4 antagonism. The IC50 values for these off-target metabolic enzymes are: caymanchem.com
| Enzyme Target | IC50 (µM) |
| Dihydroceramide Desaturase 1 | 16.8 |
| Sphingosine Kinase 1 (SphK1) | 25.1 |
| Sphingosine Kinase 2 (SphK2) | 4.3 |
Further limitations of JTE-013 include its stability and potency in in vivo settings. The compound is described as having low in vivo stability and potency. frontiersin.org Furthermore, JTE-013 is sparingly soluble in aqueous buffers, requiring initial dissolution in ethanol (B145695) followed by dilution with an aqueous buffer for maximum solubility. caymanchem.com Aqueous solutions of JTE-013 are not recommended for storage for more than one day, indicating potential degradation issues that could impact experimental reproducibility and in vivo efficacy. caymanchem.com
Potential Agonistic Effects on Other G Protein-Coupled Receptors
Despite its established role as an S1P2 antagonist, academic investigations have uncovered evidence suggesting that JTE-013 may also exert agonistic effects on certain other G protein-coupled receptors. nih.govnih.govuni.lu This dual nature complicates its pharmacological characterization and necessitates a thorough understanding of its broader receptor interactions.
A notable study demonstrated that JTE-013 can induce a significant increase in the excitability of small-diameter sensory neurons in a time- and concentration-dependent manner. nih.govnih.govuni.lu This observed sensitization was found to be independent of S1P2, as single-cell RT-PCR studies confirmed that the sensitized neurons did not express mRNA for S1P2. nih.govnih.govuni.lu The mechanism underlying this increased excitability appeared to be mediated by a G protein pathway, as internal perfusion of sensory neurons with guanosine (B1672433) 5′-O-(2-thiodiphosphate) (GDP-β-S), a general G protein activation inhibitor, prevented the JTE-013-induced sensitization. nih.govnih.govuni.lu Furthermore, pretreatment with pertussis toxin, which inactivates Gi/o proteins, also blocked the sensitization produced by JTE-013, reinforcing the involvement of a G protein-coupled receptor mechanism. nih.govnih.govuni.lu
Crucially, the study identified sphingosine 1-phosphate receptor 1 (S1P1) as a potential target for JTE-013's agonistic actions. Pretreatment with W146, a selective S1P1 antagonist, effectively inhibited the sensitization of sensory neurons caused by JTE-013. nih.govnih.govuni.lu These findings suggest that JTE-013, while antagonizing S1P2, may paradoxically act as an agonist at S1P1, thereby augmenting neuronal excitability. nih.govnih.govuni.lu This unexpected agonistic effect on S1P1 highlights the need for caution when interpreting results obtained with JTE-013 in complex biological systems, particularly where S1P1 signaling is involved. nih.govnih.govuni.lu
The following table summarizes key findings regarding JTE-013's potential agonistic effects on other GPCRs, specifically S1P1, in sensory neurons:
Table 1: Effects of JTE-013 on Sensory Neuron Excitability and GPCR Involvement
| Condition/Treatment | Effect on Sensory Neuron Excitability | Proposed Mechanism/Involvement | Relevant Findings | Source |
| JTE-013 alone | Significant increase in excitability (time- and concentration-dependent in 70-80% of neurons) | G protein-coupled receptor activation | Sensitization observed in S1P2 mRNA-negative neurons. | nih.govnih.govuni.lu |
| + GDP-β-S | Sensitization inhibited | Inhibition of G protein activation | Internal perfusion with GDP-β-S blocked JTE-013 effect. | nih.govnih.govuni.lu |
| + Pertussis Toxin | Sensitization blocked | Inactivation of Gi/o proteins | Pretreatment with pertussis toxin prevented JTE-013 effect. | nih.govnih.govuni.lu |
| + W146 (S1P1 antagonist) | Sensitization blocked | S1P1 receptor agonism | Selective S1P1 antagonist W146 inhibited JTE-013 effect. | nih.govnih.govuni.lu |
(Note: The above table is presented in a markdown format. In an interactive environment, columns could be sortable, and rows could be filterable or expandable for more details.)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)25-26(16)4)23-24-17(27)20-10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H,22,23)(H2,20,21,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLRQNDXRSASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)NNC(=O)NC3=CC(=NC(=C3)Cl)Cl)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436982 | |
| Record name | Jte 013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383150-41-2 | |
| Record name | Jte 013 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JTE-013 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Jte 013 Action
Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways
JTE-013's primary action involves its role as a selective antagonist of S1PR2 tocris.comnih.gov. S1PR2 is a transmembrane receptor that couples with various heterotrimeric G proteins, thereby regulating diverse cellular signaling pathways nih.govsemanticscholar.orgnih.gov.
S1PR2, the target of JTE-013, is known to couple with Gi, Gq, and G12/13 proteins nih.govsemanticscholar.orgnih.govahajournals.orgoup.com. By antagonizing S1PR2, JTE-013 modulates the activation of these G-proteins. For instance, S1P-induced inhibition of Rac activation and cell migration, which is mediated by S1PR2, requires both G12/13 and Gq classes oup.comnih.gov. JTE-013 has been shown to abolish S1P-induced Rho activation, which is often linked to G12/13 signaling oup.comnih.gov.
| G-Protein Class | S1PR2 Coupling | JTE-013 Effect (Antagonism) | Notes |
| Gi | Yes | Modulates downstream Gi-mediated pathways | S1PR1 also couples to Gi nih.govahajournals.org. |
| Gq | Yes | Inhibits Gq-mediated effects, such as PLC activation nih.govoup.com. | Necessary for S1P inhibition of Rac activation and migration oup.comnih.gov. |
| G12/13 | Yes | Inhibits G12/13-mediated effects, such as Rho activation oup.comoup.comnih.gov. | Preferential coupling efficiency to G12/13 pathway for S1PR2 oup.com. |
The coupling of S1PR2 to Gi, Gq, and G12/13 proteins directly influences the activity of key enzymes like Adenylate Cyclase (AC) and Phospholipase C (PLC) nih.govsemanticscholar.orgnih.govresearchgate.net. Gi proteins typically inhibit AC, leading to a decrease in cyclic AMP (cAMP) levels, while Gq proteins activate PLC, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release nih.govoup.comoup.com. As an S1PR2 antagonist, JTE-013 can counteract these S1P-induced effects. For example, JTE-013 can block S1P-induced calcium release, demonstrating its impact on the S1PR2-mediated activation of the PLC pathway . Although S1PR2 is not typically coupled to Gs, it can activate adenylate cyclase and enhance intracellular cAMP levels through undefined mechanisms oup.com.
| Enzyme | S1PR2-G-Protein Coupling | S1P Effect (via S1PR2) | JTE-013 Effect (Antagonism) |
| Adenylate Cyclase (AC) | Gi (inhibition) | Decreased cAMP | Can counteract S1P-induced AC modulation nih.govnih.gov. |
| Phospholipase C (PLC) | Gq (activation) | Increased IP3, DAG, Ca2+ release oup.com | Blocks S1P-induced calcium release . |
Interactions with Gi, Gq, and G12/13 Proteins
Downstream Signaling Cascades Affected by JTE-013
Beyond its direct impact on G-protein signaling, JTE-013 influences several crucial downstream signaling pathways involved in various cellular functions, including proliferation, inflammation, and cell survival nih.govsemanticscholar.orgmdpi.comnih.gov.
JTE-013 has been shown to modulate the PI3K/Akt pathway, although its effects can vary depending on the cellular context. S1PR2 can regulate PI3K, and JTE-013, as an S1PR2 antagonist, can suppress PI3K activity in certain scenarios, such as in the context of bacterial infection-induced inflammation nih.govnih.govresearchgate.net. In some studies, JTE-013 was found to activate protein kinase B (Akt) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways in hepatocytes and cholangiocarcinoma cells, attenuating S1P-induced cell migration and proliferation mdpi.com. Conversely, in other contexts, JTE-013 can reverse the amelioration of pyroptosis and inflammation by S1P-ApoM by inhibiting the phosphorylation of PI3K and Akt, indicating that S1P-ApoM activates this pathway via S1PR2 d-nb.info. Additionally, JTE-013 has been shown to block the stimulatory effects of S1P on Downregulated in Adenoma (DRA) promoter activity, which involves the PI3K/Akt pathway nih.govphysiology.org.
| Pathway Component | JTE-013 Effect | Context/Observation | Reference |
| PI3K | Suppression | In bacterial infection-induced inflammation nih.govresearchgate.net. | nih.govresearchgate.net |
| Akt | Activation | In hepatocytes and cholangiocarcinoma cells, attenuating S1P-induced migration/proliferation mdpi.com. | mdpi.com |
| Akt | Inhibition | Reverses S1P-ApoM amelioration of pyroptosis/inflammation by inhibiting phosphorylation d-nb.info. | d-nb.info |
| PI3K/Akt Pathway | Blockade | Blocks S1P-mediated stimulation of DRA promoter activity nih.govphysiology.org. | nih.govphysiology.org |
JTE-013 significantly impacts the activity of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and p38 MAPK. As an S1PR2 antagonist, JTE-013 can reduce S1P- or HDL-induced ERK1/2 and p38 MAPK phosphorylation in ventricular cardiomyocytes oup.com. In the context of pulmonary fibrosis, JTE-013 can activate ERK1/2 signaling pathways mdpi.com. It can also reduce the secretion and activation of NLRP3 and IL-1β through the S1PR2/p38 MAPK/YAP pathway mdpi.com. In Leishmania donovani infection, JTE-013, as an S1PR2 antagonist, enhanced Leishmania-induced ERK1/2 phosphorylation and parasite load, while S1P itself increased p38 phosphorylation plos.org. This suggests a complex role where S1PR2 activation might suppress ERK1/2 and promote p38, and JTE-013 reverses these effects.
| MAPK | JTE-013 Effect | Context/Observation | Reference |
| ERK1/2 | Reduced phosphorylation | S1P- or HDL-induced phosphorylation in ventricular cardiomyocytes oup.com. | oup.com |
| ERK1/2 | Activation | In hepatocytes and cholangiocarcinoma cells mdpi.com. | mdpi.com |
| ERK1/2 | Enhanced phosphorylation | In Leishmania-infected macrophages plos.org. | plos.org |
| p38 MAPK | Reduced phosphorylation | S1P- or HDL-induced phosphorylation in ventricular cardiomyocytes oup.com. | oup.com |
| p38 MAPK | Reduction of activation | Through S1PR2/p38 MAPK/YAP pathway in inflammation mdpi.com. | mdpi.com |
| p38 MAPK | Inhibition of S1P-induced phosphorylation | In SVEC endothelial cells plos.org. | plos.org |
JTE-013 has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway. This inhibition is a significant aspect of its anti-inflammatory and anti-fibrotic effects. JTE-013 can reduce the expression of NF-κB, for example, through CCL3 in the treatment of bronchial asthma mdpi.com. It has also been observed to suppress NF-κB protein kinases induced by oral bacterial pathogens nih.govresearchgate.net. In acute pancreatitis, pharmacological inhibition of S1PR2 by JTE-013 attenuated the severity of pancreatic injury and inflammation by regulating Rho-associated kinase (ROCK)/NF-κB signaling activation researchgate.net. JTE-013 can significantly block the DNA-binding activity and nuclear translocation of NF-κB p65 researchgate.netdovepress.com.
| Pathway Component | JTE-013 Effect | Context/Observation | Reference |
| NF-κB | Inhibition | Reduces expression through CCL3 in bronchial asthma mdpi.com. | mdpi.com |
| NF-κB | Suppression | Suppresses protein kinases induced by bacterial pathogens nih.govresearchgate.net. | nih.govresearchgate.net |
| NF-κB | Attenuated activation | Regulates ROCK/NF-κB signaling in acute pancreatitis researchgate.net. | researchgate.net |
| NF-κB p65 | Inhibited DNA-binding activity and nuclear translocation | In LPS-induced RMCs and acute pancreatitis researchgate.netdovepress.com. | researchgate.netdovepress.com |
Impact on Specific Cellular Processes
Cell-Extracellular/Intracellular Matrix Interactions
JTE-013 plays a role in modulating cell-extracellular matrix interactions, particularly through its influence on fibroblast behavior and its implications in fibrotic conditions. Studies have shown that sphingosine-1-phosphate (S1P) enhances the chemotactic migration of human lung fibroblasts (HFL-1 cells) towards fibronectin, a crucial component of the extracellular matrix, via the S1P2 receptor atsjournals.org. JTE-013, by acting as an S1P2 antagonist, completely blocks this S1P-augmented chemotaxis in HFL-1 cells atsjournals.org.
The mechanism underlying this effect involves S1P's ability to stimulate Rho activation and focal adhesion kinase (FAK) phosphorylation, both of which are significantly inhibited by JTE-013 atsjournals.org. Further research indicates that the inhibition of FAK through siRNA treatment can reduce basal chemotaxis and almost entirely block S1P-augmented chemotaxis. This suggests that S1P-augmented fibroblast chemotaxis towards fibronectin is dependent on the S1P2 receptor and necessitates the involvement of Rho, Rho-kinase, and FAK phosphorylation atsjournals.org.
In the context of pulmonary fibrosis, a condition characterized by the proliferation of fibroblasts and the aggregation of extracellular matrix components, JTE-013 has demonstrated therapeutic potential. Inhibition of S1PR2 with JTE-013 significantly ameliorated bleomycin (B88199) (BLM)-induced pathological changes and inflammatory cytokine levels in models of pulmonary fibrosis mdpi.comnih.gov. JTE-013 treatment was found to reduce the expression of fibrosis markers such as α-smooth muscle actin (α-SMA), matrix metalloproteinase-9 (MMP-9), and collagen type I alpha 1 (COL1A1), which are key extracellular matrix components mdpi.comnih.gov. Furthermore, JTE-013's anti-fibrotic effects are linked to its regulation of the RhoA/YAP pathway, a signaling cascade implicated in extracellular matrix accumulation mdpi.comnih.gov.
Table 1: Effect of JTE-013 on Fibrosis Markers in Pulmonary Fibrosis
| Fibrosis Marker | Effect of JTE-013 Treatment | Reference |
| α-SMA | Reduced expression | mdpi.comnih.gov |
| MMP-9 | Reduced expression | mdpi.comnih.gov |
| COL1A1 | Reduced expression | mdpi.comnih.gov |
Vesicle Trafficking
JTE-013 has been shown to influence vesicle trafficking, particularly in the context of promoting osteogenesis. Studies have revealed that JTE-013 enhances osteogenesis by increasing vesicle trafficking in murine bone marrow stromal cells (BMSCs) nih.govmdpi.comnih.gov. Specifically, high concentrations of JTE-013 (4 or 8 μM) led to an increase in the expression of several vesicle trafficking-associated proteins, including F-actin, clathrin, Early Endosome Antigen 1 (EEA1), and syntaxin (B1175090) 6 researchgate.netnih.govnih.gov.
This observed increase in vesicle trafficking is crucial for the synthesis and transport of osteogenic proteins and matrix vesicles, ultimately contributing to enhanced matrix mineralization researchgate.netnih.govnih.gov. Mechanistically, JTE-013 treatment was found to enhance Rac1-GTP levels, which is known to promote actin polymerization and, consequently, vesicle trafficking nih.gov.
It is important to note that while JTE-013 promoted vesicle trafficking, the inhibition of S1PR2 using shRNA yielded contrasting results, leading to a reduction in vesicle trafficking. This discrepancy suggests a complex interplay of S1PRs or potential off-target effects of JTE-013. The increased vesicle trafficking observed with JTE-013 treatment might also be attributed to its effects on enhancing the mRNA and protein levels of other S1P receptors, namely S1PR1, S1PR3, S1PR4, and S1PR5 nih.gov.
Table 2: Vesicle Trafficking-Associated Proteins Affected by JTE-013
| Protein Name | Role in Vesicle Trafficking | Effect of JTE-013 (4 or 8 μM) | Reference |
| F-actin | Actin polymerization | Increased expression | nih.govnih.gov |
| Clathrin | Vesicle formation | Increased expression | nih.govnih.gov |
| Early Endosome Antigen 1 (EEA1) | Early endosome fusion | Increased expression | nih.govnih.gov |
| Syntaxin 6 | Vesicle fusion/docking | Increased expression | nih.govnih.gov |
Jte 013 in Disease Models and Therapeutic Potential
Inflammatory and Immune Disorders
Studies have indicated that JTE-013 can influence inflammatory and immune processes, suggesting its potential in treating related disorders. mdpi.comnih.gov
Pulmonary Fibrosis
Pulmonary fibrosis is characterized by excessive extracellular matrix deposition and scar formation in lung tissues, often initiated by inflammation. mdpi.com S1P levels are frequently elevated in the context of pulmonary fibrosis. nih.gov JTE-013, as an S1PR2 antagonist, has been investigated for its effects in models of this disease. mdpi.comnih.gov
In a bleomycin-induced pulmonary fibrosis model in mice, JTE-013 administration significantly ameliorated pathological changes and reduced levels of inflammatory cytokines. mdpi.comnih.gov Research suggests that JTE-013 may exert its anti-fibrotic effects by influencing pathways such as RHOA/YAP and mitochondrial fusion/fission. mdpi.comnih.govresearchgate.net In vitro studies using lung epithelial cells have shown that JTE-013 can inhibit the expression of fibrosis markers like α-SMA, MMP-9, and COL1A1. mdpi.comnih.govresearchgate.net It also inhibited TGF-β1-induced extracellular matrix accumulation and epithelial-mesenchymal transition in lung epithelial cells. nih.govresearchgate.net
Asthma and Allergic Responses
JTE-013 has been studied in the context of asthma and various allergic responses, where S1PR2 has been identified as a pro-allergic receptor. nih.govbiomolther.org Studies using mouse models of allergic asthma and atopic dermatitis have explored the effects of JTE-013. nih.govnih.govbiomolther.org
Administration of JTE-013 has been shown to suppress allergic responses in these models. nih.govnih.govbiomolther.orgnih.gov This includes a reduction in inflammatory cell infiltration in lung tissues and decreased goblet cell production in asthmatic mice. frontiersin.orgmdpi.comfrontiersin.org
Mast cells play a critical role in allergic disorders, including asthma and anaphylaxis. nih.govfrontiersin.org S1PR2 is present on mast cells and has been implicated in their activation and degranulation. nih.govfrontiersin.orgbiomolther.org
JTE-013 has been shown to suppress mast cell degranulation. nih.govbiomolther.orgbiomolther.org In human mast cells, JTE-013 significantly reduced degranulation induced by S1P and antigens. nih.gov It also attenuated severe hypothermia and reduced serum histamine (B1213489) levels in a mouse model of anaphylaxis, suggesting an effect on mast cell activity during the onset of anaphylaxis. nih.govfrontiersin.orgfrontiersin.org
Dendritic cells are involved in initiating immune responses, including those in allergic reactions. nih.govbiomolther.org S1PR2 has been shown to function as an activator of dendritic cell maturation and migration. nih.govbiomolther.orgbiomolther.org
Studies have indicated that JTE-013 can suppress the maturation and migration of dendritic cells. nih.govbiomolther.orgbiomolther.org In bone marrow-derived dendritic cells, LPS- and OVA-induced maturation was significantly blunted by JTE-013 treatment. nih.gov The migration of both immature and mature bone marrow-derived dendritic cells was also found to be dependent on S1PR2. nih.gov
JTE-013 has been observed to reduce the levels of various inflammatory cytokines in different disease models. mdpi.commdpi.com
In mouse models of atopic dermatitis and allergic asthma, JTE-013 treatment significantly reduced the levels of Th2 cytokines such as IL-4, IL-5, and IL-13. nih.govbiomolther.orgnih.govfrontiersin.orgfrontiersin.org It also decreased the levels of Th17 and Th1 cytokines, including IL-17 and IFN-γ. nih.govbiomolther.orgmdpi.com In a bleomycin-induced pulmonary fibrosis model, JTE-013 reduced the expression levels of IL-4, IL-5, IFN-γ, and TNF-α in bronchoalveolar lavage fluid. mdpi.comnih.gov Furthermore, in a collagen-induced arthritis model and in LPS-stimulated human synovial cells, JTE-013 significantly reduced the expression levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, IL-8, IFN-γ, and IL-17a. biomolther.orgmdpi.com
The following table summarizes some of the observed effects of JTE-013 on inflammatory cytokines:
| Cytokine | Effect of JTE-013 Treatment | Disease Model(s) | Source(s) |
| IL-4 | Reduced levels | Atopic Dermatitis, Allergic Asthma, Pulmonary Fibrosis | mdpi.comnih.govbiomolther.orgnih.gov |
| IL-5 | Reduced levels | Allergic Asthma, Pulmonary Fibrosis | mdpi.comnih.govfrontiersin.org |
| IL-13 | Reduced levels | Atopic Dermatitis, Allergic Asthma | nih.govbiomolther.orgnih.gov |
| IL-17 | Reduced levels | Atopic Dermatitis | nih.govbiomolther.org |
| IFN-γ | Reduced levels | Atopic Dermatitis, Pulmonary Fibrosis | mdpi.comnih.govbiomolther.org |
| TNF-α | Reduced levels | Pulmonary Fibrosis, Arthritis | mdpi.commdpi.com |
| IL-1β | Reduced levels | Arthritis | biomolther.orgmdpi.com |
| IL-18 | Inhibited secretion | Liver inflammation (mentioned in context of JTE-013) | mdpi.com |
| IL-6 | Reduced levels | Arthritis | biomolther.orgmdpi.com |
| IL-8 | Reduced levels | Arthritis | mdpi.com |
Elevated levels of immunoglobulin E (IgE) are a hallmark of allergic diseases. nih.govbiomolther.org
In a mouse model of atopic dermatitis, topical treatment with JTE-013 significantly reduced elevated serum IgE levels. nih.govbiomolther.orgnih.gov
Neuroblastoma
Angiogenesis Modulation (VEGF expression)
Cardiovascular and Metabolic Diseases
Studies have investigated the effects of JTE-013 in models of cardiovascular and metabolic disorders, highlighting the involvement of S1P₂ signaling in these conditions.
Atherosclerosis
Research suggests that S1P₂ signaling in macrophages within atherosclerotic plaques contributes to macrophage retention and the secretion of inflammatory cytokines, thereby promoting atherosclerosis. ahajournals.orgnih.gov Studies using Apoe⁻/⁻ S1pr2⁻/⁻ mice, which lack both apolipoprotein E and the S1P₂ receptor, showed significantly attenuated atherosclerosis compared to Apoe⁻/⁻ mice. ahajournals.orgnih.gov Bone marrow transplant experiments indicated that S1P₂ function in the hematopoietic compartment is critical in this process. ahajournals.orgnih.gov
Acute administration of JTE-013 in wild-type mice suppressed levels of the inflammatory cytokines IL-1β and IL-18 induced by endotoxin, further supporting the role of S1P₂ in regulating the release of these pro-atherosclerotic cytokines. ahajournals.orgnih.gov While JTE-013 was used as a tool to demonstrate the involvement of S1P₂ in these processes, its pharmacokinetic and solubility properties were noted as not optimal for chronic administration in assessing its long-term effect on atherosclerosis. ahajournals.org
Erectile Dysfunction
JTE-013 supplementation has been investigated for its potential to improve erectile dysfunction (ED) in rat models of streptozotocin-induced type I diabetes. frontiersin.orgtandfonline.comnih.gov Erectile function was significantly impaired in the diabetic ED group compared to controls. nih.gov Treatment with JTE-013 partially improved erectile function in these diabetic rats. nih.gov
The beneficial effects of JTE-013 in this model were associated with the inhibition of the Rho-kinase pathway, a pathway implicated in smooth muscle contraction and fibrosis in the corpus cavernosum. frontiersin.orgtandfonline.comnih.govmdpi.com Specifically, JTE-013 treatment reduced the elevated expression of S1P₂ and the activity of the RhoA/ROCK/phospho-myosin phosphatase target subunit 1 (p-MYPT1) pathway proteins observed in the diabetic ED group. nih.gov Furthermore, JTE-013 supplementation ameliorated corporal fibrosis and reduced the increased apoptotic index and activity in the TGF-β1/LIMK2/Cofilin pathway seen in the diabetic ED rats. nih.gov These findings suggest that JTE-013 may improve erectile function in diabetic ED by inhibiting smooth muscle contraction, corporal fibrosis, and apoptosis. nih.gov
Obesity and Type 2 Diabetes Mellitus
JTE-013 has been studied extensively in the context of obesity and type 2 diabetes mellitus, primarily due to the involvement of S1P signaling in adipocyte function and glucose homeostasis. mdpi.comoatext.comnih.govoatext.comoup.com
Oral administration of JTE-013 to hereditary obese ob/ob mice for four weeks resulted in a reduction in body weight and an improvement in glucose tolerance and insulin (B600854) sensitivity. mdpi.comoatext.comnih.govoatext.com Similar improvements in glucose tolerance and insulin sensitivity were observed in high-fat diet (HFD)-fed mice treated with JTE-013. mdpi.comfrontiersin.orgnih.gov These effects were accompanied by a reduction in epididymal fat weights and a decrease in the average size of epididymal adipocytes in ob/ob mice. mdpi.comnih.gov
The mechanism behind these improvements appears to involve the regulation of adipocyte proliferation and differentiation. Studies using preadipocytes showed that JTE-013 treatment inhibited adipogenic differentiation, while promoting preadipocyte proliferation. mdpi.comoatext.comnih.govoup.comnih.gov This suggests that S1P₂ blockade may prevent adipocyte hypertrophy by favoring the formation of a larger number of smaller adipocytes (hyperplasia) rather than the expansion of existing ones. mdpi.com
JTE-013 administration has consistently shown improvements in glucose tolerance and insulin sensitivity in various obese and diabetic animal models. mdpi.comoatext.comnih.govoatext.commdpi.comfrontiersin.orgnih.gov In ob/ob mice, JTE-013 treatment significantly improved both glucose tolerance and insulin sensitivity, as indicated by lower area under the curve (AUC) values in glucose tolerance and insulin sensitivity tests. nih.gov In HFD-fed mice, JTE-013 also improved glucose tolerance and increased insulin sensitivity. mdpi.comfrontiersin.orgnih.gov
The improvements in glucose homeostasis are linked to the effects of JTE-013 on adipose tissue inflammation and adipocyte size. mdpi.com Preventing adipose tissue inflammation and glucose intolerance using JTE-013 has been attributed to reducing adipocyte size rather than weight loss itself. mdpi.com
JTE-013 has demonstrated protective effects on pancreatic beta cells in diabetes models. In streptozotocin (B1681764) (STZ)-induced type I diabetes animal models, treatment with JTE-013 attenuated STZ-induced apoptosis of pancreatic beta cells and decreased the incidence of diabetes. selleckchem.commdpi.comfrontiersin.orgnih.govnih.gov S1P₂-deficient mice also showed less beta-cell apoptosis and a lower incidence of diabetes after STZ administration compared to wild-type mice. nih.gov
Mechanistically, S1P₂ has been shown to counteract the anti-apoptotic and proliferative effects of insulin on beta cells by inhibiting Akt. frontiersin.org Blocking S1P₂ signaling with JTE-013 appears to protect beta cells, contributing to improved glucose control in these models. frontiersin.orgnih.govnih.gov
Glucose Tolerance and Insulin Sensitivity
Neuroscience and Neurological Disorders
The role of JTE-013 and S1P₂ signaling has also been explored in the context of neuroscience and neurological disorders. S1P signaling, mediated through its receptors, is acknowledged to play roles in neurodegenerative, neuroinflammatory, and cerebrovascular disorders. mdpi.com
In a mouse model of hepatic encephalopathy (HE), a neuropsychiatric complication of liver failure, infusion of JTE-013 into the lateral ventricle prior to the induction of HE protected against neurological decline and reduced neuroinflammation. frontiersin.org S1P₂ was found to be expressed primarily in neurons, and its expression increased in neurons during HE. frontiersin.org JTE-013 infusion reduced the increased expression of chemokine ligand 2 (CCL2) and IL-6 mRNA and protein in the cortex of HE mice, indicating a reduction in neuroinflammation. frontiersin.org
In the context of subarachnoid hemorrhage (SAH), S1P signaling has been shown to increase vascular tone, which can worsen neurological outcomes. mdpi.com Systemic treatment with JTE-013 in a SAH model was able to limit the extent of myogenic reactivity and restore neurological scores when administered shortly after SAH induction. mdpi.com
While JTE-013 has been a valuable tool in understanding the role of S1P₂ in neurological contexts, some studies suggest it may have off-target effects and may not be entirely selective for S1P₂ at higher concentrations or in all contexts. caymanchem.comfrontiersin.orgnih.gov More recent research is exploring novel S1P₂ antagonists with improved properties for potential therapeutic applications in neurological disorders. frontiersin.org
Neuroinflammation (Hepatic Encephalopathy)
JTE-013 has been investigated for its potential in mitigating neuroinflammation, particularly in the context of hepatic encephalopathy (HE). HE is a neuropsychiatric complication of liver dysfunction characterized by neuroinflammation and cognitive impairment nih.govresearchgate.net. Studies in mice with azoxymethane (B1215336) (AOM)-induced HE, a model of acute liver failure, have shown that circulating bile acids, specifically taurocholic acid (TCA), are increased in the cortex and contribute to cognitive impairment and neuroinflammation nih.govresearchgate.net. S1PR2 is expressed primarily in neurons, and TCA treatment increased chemokine ligand 2 (CCL2) mRNA expression in these cells nih.govresearchgate.net.
Intracerebral infusion of JTE-013, an S1PR2 antagonist, prior to AOM injection protected against neurological decline and reduced neuroinflammation in mice compared to controls nih.govresearchgate.net. JTE-013 infusion significantly lengthened the time taken to reach coma in AOM-treated mice and improved neurological scores nih.gov. The increase in microglia observed during AOM-induced HE was not present in mice infused with JTE-013 nih.gov. Furthermore, JTE-013 reduced the increased cortical CCL2 mRNA and protein expression seen in AOM-treated mice nih.gov. These findings suggest that reducing bile acid levels or S1PR2 signaling could be potential therapeutic strategies for managing HE researchgate.net.
In hyperammonaemic rats, a model also relevant to HE, enhanced S1PR2 activation in the cerebellum contributes to neuroinflammation and motor incoordination nih.gov. Blocking S1PR2 with intracerebral JTE-013 normalized the S1PR2-CCL2-CCR2-BDNF-TrkB-KCC2 pathway, reduced glial activation, and restored motor coordination nih.gov. JTE-013 also improved cognitive function in hyperammonemic rats by reducing hippocampal neuroinflammation and reversing alterations in glutamate (B1630785) receptors csic.es. Hyperammonemia increases S1P, which leads to increased IL-1β, enhanced Src activity, increased CCL2, activated microglia, and altered membrane expression of NMDA and AMPA receptor subunits csic.es. Treatment with JTE-013 reversed these changes, normalizing the membrane expression of glutamate receptor subunits csic.es.
Data on JTE-013's effects on neuroinflammation in HE models:
| Model | Treatment | Key Findings | Source |
| AOM-induced HE in mice | Intracerebral JTE-013 infusion | Protected against neurological decline, reduced neuroinflammation (microglia, CCL2), increased time to coma. | nih.govresearchgate.net |
| Chronic hyperammonaemia in rats (cerebellum) | Intracerebral JTE-013 | Normalized S1PR2-CCL2-CCR2-BDNF-TrkB-KCC2 pathway, reduced glial activation, restored motor coordination. | nih.gov |
| Chronic hyperammonaemia in rats (hippocampus) | Intracerebral JTE-013 | Improved cognitive function, reduced neuroinflammation, reversed altered glutamate receptor expression. | csic.es |
Synaptic Plasticity and Neuronal Excitability
S1PR2 has been implicated in regulating synaptic plasticity and neuronal excitability. Studies suggest that S1PR2 is a receptor for Nogo-A, a molecule known to repress synaptic plasticity . Observations with S1P2 knockout mice or JTE-013 treatment have suggested potential effects on neuronal hyperexcitability frontiersin.org.
In the context of hepatic encephalopathy, JTE-013's ability to reverse altered membrane expression of NMDA and AMPA receptor subunits in the hippocampus of hyperammonemic rats indicates an influence on glutamatergic neurotransmission, which is crucial for synaptic plasticity and excitability csic.es.
Furthermore, S1P signaling via S1PR2 and S1PR4 has been shown to affect astrocytic ATP production, which can impact synaptic plasticity and neuronal excitability nih.gov. Blocking S1PR2 and S1PR4 simultaneously with JTE-013 and CYM-55380 reversed the increased expression of enzymes involved in glucose degradation in SGPL1-deficient astrocytes, suggesting a role for these receptors in metabolic processes that can influence neuronal function nih.gov.
While the direct mechanisms of JTE-013 on synaptic plasticity and neuronal excitability independent of neuroinflammation are still being explored, its effects on glutamate receptors and astrocytic metabolism highlight its potential influence in these areas.
Stroke and Neurovascular Injury
JTE-013 has demonstrated protective effects in models of stroke and neurovascular injury. S1PR2 plays a critical role in disrupting cerebrovascular integrity, leading to increased permeability and haemorrhagic transformation in experimental stroke semanticscholar.orgnih.govselleckchem.com.
Using genetic approaches and JTE-013, studies have shown that S1PR2 is crucial for inducing cerebrovascular permeability, developing intracerebral hemorrhage, and causing neurovascular injury in experimental stroke models nih.gov. Inhibition of S1PR2 with JTE-013 resulted in decreased matrix metalloproteinase (MMP)-9 activity in vivo and lower gelatinase activity in cerebral microvessels nih.gov. S1PR2 expression is detected in brain microvessels after stroke and in the cerebrovascular endothelium of human brain autopsy samples nih.gov.
Administration of JTE-013 within 4.5 hours of stroke onset was found to be protective, significantly reducing infarct size, total edema, and cell death in experimental stroke, leading to improved neurological scores nih.gov. JTE-013 modulates the responses of brain endothelium by inhibiting cerebrovascular permeability, intracerebral hemorrhage, and neurovascular injury semanticscholar.orgselleckchem.com. It also regulates endothelial tight junctions and barrier function in vitro selleckchem.comselleck.co.jp.
In a traumatic brain injury (TBI) model, S1pr2 was induced in cerebrovascular endothelial cells early after TBI. JTE-013 attenuated blood-brain barrier damage and improved outcomes after TBI. S1pr2-mediated BBB disruption was associated with increased MMP-9 expression in endothelial cells, and JTE-013 mitigated this increase frontiersin.org.
Data on JTE-013's effects in stroke and neurovascular injury models:
| Model | Treatment | Key Findings | Source |
| Experimental stroke (mouse) | JTE-013 | Reduced infarct size, edema, cell death; improved neurological scores; decreased MMP-9 activity; inhibited cerebrovascular permeability and intracerebral hemorrhage. Effective within 4.5 hours of onset. | semanticscholar.orgnih.govselleckchem.com |
| Traumatic Brain Injury (TBI) (mouse) | JTE-013 | Attenuated blood-brain barrier damage; improved outcomes; mitigated increased MMP-9 expression. | frontiersin.org |
Bone and Musculoskeletal System
JTE-013 has shown promising effects on bone and the musculoskeletal system, particularly in conditions involving bone loss and regeneration.
Osteogenesis and Bone Regeneration
Inhibition of S1PR2 by JTE-013 has been shown to promote osteogenesis and bone regeneration. Studies using murine bone marrow stromal cells (BMSCs) demonstrated that JTE-013 treatment enhanced osteogenesis by promoting vesicle trafficking, Wnt/Ca²⁺, and BMP/Smad signaling mdpi.comnih.gov. JTE-013 also increased the mRNA levels of osteogenic genes such as ALPL, RUNX2, OCN, and OSX in BMSCs cultured in osteogenic media nih.gov. Lower doses of JTE-013 increased cell growth in murine BMSCs nih.gov.
In a ligature-induced periodontitis animal model, where inflammatory bone loss occurs, treatment with JTE-013 not only attenuated bone loss but also enhanced alveolar bone regeneration nih.govnih.govnih.gov. Micro-CT scanning and calcein (B42510) imaging revealed that JTE-013 treatment promoted alveolar bone regeneration nih.govnih.gov. This was associated with increased gene expression of vascular endothelial growth factor A (VEGFA), platelet-derived growth factor subunit A (PDGFA), osteocalcin, and osterix in the periodontal tissues nih.govnih.gov. Histological examination also showed that JTE-013 promoted angiogenesis in the periodontal tissues, which is crucial for bone formation nih.govnih.gov. The findings suggest that JTE-013 promotes angiogenesis and alveolar bone regeneration by increasing TGFβ/Smad and Akt signaling and enhancing the expression of growth factors like VEGFA, PDGFA, and GDF15 nih.govnih.gov.
Data on JTE-013's effects on osteogenesis and bone regeneration:
| Model | Treatment | Key Findings | Source |
| Murine Bone Marrow Stromal Cells (BMSCs) | JTE-013 | Enhanced osteogenesis (vesicle trafficking, Wnt/Ca²⁺, BMP/Smad signaling); increased osteogenic gene expression (ALPL, RUNX2, OCN, OSX); increased cell growth at lower doses. | mdpi.comnih.govnih.gov |
| Ligature-induced periodontitis in mice | JTE-013 | Enhanced alveolar bone regeneration (micro-CT, calcein imaging); increased VEGFA, PDGFA, osteocalcin, osterix gene expression; promoted angiogenesis; increased TGFβ/Smad and Akt signaling; enhanced VEGFA, PDGFA, GDF15 expression. | nih.govnih.govnih.gov |
Periodontal Inflammatory Bone Loss
JTE-013 has shown efficacy in attenuating periodontal inflammatory bone loss. Periodontitis is characterized by inflammatory bone loss often initiated by oral bacterial inflammation nih.gov. In a ligature-induced periodontitis mouse model, oral topical administration of JTE-013 alleviated periodontal inflammatory bone loss nih.gov.
Treatment with JTE-013 reduced the number of osteoclasts in the periodontal tissues and attenuated alveolar bone loss compared to controls mdpi.comnih.govresearchgate.net. JTE-013 treatment also decreased the mRNA levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in murine gingival mucosal tissues and inhibited leukocyte infiltration mdpi.comnih.gov. The inhibition of S1PR2 by JTE-013 suppressed osteoclastogenesis induced by RANKL by down-regulating components involved in cell adhesion and fusion, such as PI3K, Pyk2, Src, F-actin, integrin β3, and paxillin (B1203293) nih.govresearchgate.net. JTE-013 inhibits inflammatory bone loss through multiple mechanisms, including suppressing inflammatory cytokine and S1P production, reducing monocyte chemotaxis, and inhibiting RANKL-induced adhesion and fusion of osteoclast precursors semanticscholar.org.
Data on JTE-013's effects on periodontal inflammatory bone loss:
| Model | Treatment | Key Findings | Source |
| Ligature-induced periodontitis in mice | Oral topical JTE-013 | Attenuated alveolar bone loss; reduced osteoclast number; decreased IL-1β, IL-6, TNF-α mRNA; inhibited leukocyte infiltration; suppressed RANKL-induced osteoclastogenesis by down-regulating adhesion components; reduced inflammatory cytokines and S1P production. | mdpi.comnih.govnih.govresearchgate.netsemanticscholar.org |
Osteoporosis
JTE-013 has also demonstrated potential in attenuating osteoporosis. Osteoporosis is a disease characterized by reduced bone mass and structural deterioration, leading to increased fracture risk amegroups.org. S1P plays a significant role in bone metabolism, and disruption of the balance between osteoblasts and osteoclasts can lead to osteoporosis amegroups.org.
In animal studies, treatment with JTE-013 attenuated osteoporosis induced by RANKL mdpi.comsemanticscholar.orgamegroups.orgrupress.org. Genetic deletion of S1PR2 in mice resulted in increased bone volume, numbers of trabecular bone, and trabecular thickness, suggesting a role for S1PR2 in modulating osteoclastogenesis and bone homeostasis semanticscholar.orgfrontiersin.org. Functional inhibition of S1PR2 by JTE-013 restricted the localization of osteoclast precursors and reduced the number of mature osteoclasts in an osteoporosis mouse model amegroups.orgrupress.orgfrontiersin.org.
JTE-013 reversed the bone density loss induced by RANKL administration in mice by limiting osteoclastic bone resorption rupress.org. The therapeutic effect of JTE-013 was dependent on S1PR2 rupress.org. Studies using ovariectomized mice, a model for postmenopausal osteoporosis, also confirmed the significant therapeutic potential of JTE-013 rupress.org. S1PR2 appears essential for both osteoclastogenesis and osteoclast function, regulating podosome-adhesive proteins required for the fusion of monocytes to form multinucleated osteoclasts mdpi.com. Inhibition of S1PR2 by JTE-013 or genetic deletion reduced the levels of protein kinases required for the adhesion and fusion of monocytes mdpi.com.
Data on JTE-013's effects on osteoporosis:
| Model | Treatment | Key Findings | Source |
| RANKL-induced osteoporosis in mice | JTE-013 | Attenuated osteoporosis; restricted osteoclast precursor localization; reduced mature osteoclasts; reversed bone density loss by limiting osteoclastic bone resorption. | mdpi.comsemanticscholar.orgamegroups.orgrupress.orgfrontiersin.org |
| Ovariectomy-induced osteoporosis in mice | JTE-013 | Showed significant therapeutic potential. | rupress.org |
| S1PR2 genetic deletion in mice | N/A | Increased bone volume, trabecular bone number, and thickness; decreased osteoclastic bone resorption; suggested S1PR2 role in osteoclastogenesis and bone homeostasis. | semanticscholar.orgfrontiersin.org |
Satellite Cell Activation in Dystrophic Muscles
Satellite cells are the resident stem cells of skeletal muscle and are critical for muscle regeneration. In the context of muscular dystrophy, where ongoing muscle degeneration and regeneration occur, the proper function and activation of satellite cells are essential for maintaining muscle tissue integrity and function. Research has explored the role of sphingosine-1-phosphate (S1P) signaling, particularly through the S1P2 receptor, in regulating satellite cell activity in dystrophic muscles, with JTE-013 being utilized as a tool to investigate the effects of S1P2 antagonism.
Studies using mdx mice, a common animal model for muscular dystrophy, have shown that these mice are S1P-deficient and exhibit increased levels of sphingosine (B13886) phosphate (B84403) lyase (SPL), an enzyme that degrades S1P researchgate.netplos.orgnih.gov. This suggests that enhanced S1P catabolism contributes to the S1P deficiency observed in dystrophic muscle researchgate.netplos.org.
Investigations have demonstrated that S1P signaling stimulates satellite cells during muscle regeneration in mdx mice, and this action is mediated, at least in part, through the activation of the S1P2 receptor researchgate.netphysiology.org. The S1P2 receptor is present in satellite cells and myoblasts, suggesting a crucial role during myogenesis physiology.org.
Pharmacological inhibition of SPL has been shown to increase muscle S1P levels, which in turn improves muscle regeneration and enhances satellite cell proliferation in mdx mice researchgate.netplos.orgnih.gov. This enhancement of satellite cell proliferation occurs via a signaling pathway involving S1P receptor 2 (S1PR2)-dependent inhibition of Rac1, leading to the activation of Signal Transducer and Activator of Transcription 3 (STAT3) researchgate.netplos.org. STAT3 is considered a central player in inflammatory signaling and its activation has been shown to downregulate cell cycle inhibitors like p21 and p27 in a S1PR2-dependent manner in myoblasts researchgate.netplos.orgnih.gov.
The S1P2 antagonist JTE-013 has been employed in research to understand the specific contribution of S1P2 signaling to satellite cell activation and muscle regeneration. Studies have shown that inhibiting S1P2 function using JTE-013 in wild-type mice leads to delayed muscle regeneration following injury physiology.orgphysiology.orgnih.gov. This delayed regeneration is associated with a reduced level of myogenin, a marker of muscle differentiation, and decreased phosphorylation of Akt, a key marker of muscle growth physiology.org.
Furthermore, in vitro studies using satellite cell-derived primary myoblasts have demonstrated that treatment with the S1PR2 antagonist JTE-013 significantly reduces STAT3 phosphorylation nih.gov. This reduction in activated STAT3 is accompanied by a marked upregulation of the cell cycle inhibitors p21 and p27 nih.gov. These findings suggest that S1PR2 activation and downstream STAT3 activation are essential for efficient muscle regeneration and satellite cell proliferation by repressing cell cycle inhibitors and promoting the exit from quiescence nih.gov.
In vivo experiments using JTE-013 in mice after muscle injury have shown a significant decrease in the number of centrally nucleated myofibers, an indicator of regeneration, and a reduction in the number of satellite cells nih.gov. This further supports the critical role of S1PR2 signaling in satellite cell recruitment and muscle regeneration nih.gov.
Collectively, these research findings highlight the importance of the S1P/S1P2/STAT3 signaling axis in promoting satellite cell activation and subsequent muscle regeneration, particularly in the context of dystrophic muscles. JTE-013, as a selective S1P2 antagonist, has been a valuable tool in elucidating the specific involvement of S1P2 in these processes.
Data Tables:
While specific quantitative data tables showing direct numerical outcomes of JTE-013 treatment on satellite cell activation markers across different studies were not consistently available in a format suitable for direct extraction and aggregation into a single table from the search results, the qualitative and comparative findings can be summarized.
Table 1: Effects of S1P2 Inhibition (using JTE-013) on Muscle Regeneration and Satellite Cells
| Parameter | Effect of S1P2 Inhibition (JTE-013) in Muscle Injury/Dystrophy Models | Supporting Evidence |
| Muscle Regeneration | Delayed / Reduced | Reduced centrally nucleated myofibers after injury nih.gov, delayed regeneration physiology.orgphysiology.orgnih.gov |
| Satellite Cell Number | Decreased | Reduced number of satellite cells after injury nih.gov |
| STAT3 Activation (phosphorylation) | Reduced in myoblasts | Significant reduction in STAT3 phosphorylation in myoblasts nih.gov |
| p21 Protein Levels | Upregulated in myoblasts | Marked upregulation observed in myoblasts nih.gov |
| p27 Protein Levels | Upregulated in myoblasts | Marked upregulation observed in myoblasts nih.gov |
| Myogenin Levels | Lower (associated with delayed regeneration) | Lower levels observed in models with delayed regeneration physiology.org |
| Akt Phosphorylation | Reduced (associated with delayed regeneration) | Reduced levels observed in models with delayed regeneration physiology.org |
Table 2: S1P Receptor Specificity of JTE-013
| S1P Receptor | Inhibition by JTE-013 | IC50 / Inhibition Percentage | Source |
| S1P1 | Does not antagonize | No antagonism up to 10 μM | rndsystems.comtocris.com |
| S1P2 | Highly selective antagonist | IC50 = 17.6 nM (human S1P2) | rndsystems.comtocris.com |
| S1P3 | Low inhibition | 4.2% inhibition at 10 μM | rndsystems.comtocris.com |
Methodological Considerations in Jte 013 Studies
In Vitro Research Methodologies
In vitro studies are fundamental to understanding the cellular and molecular interactions of JTE-013. These approaches allow for controlled environments to examine the direct effects of the compound on specific cell types and signaling pathways.
Cell Culture Models
A wide array of cell culture models has been utilized in JTE-013 research to investigate its effects across different tissue types and disease contexts. These models include both established cell lines and primary cells. Examples of cell lines used include MLE-12 (type 2 alveolar epithelial cells) nih.gov, Caco-2 medchemexpress.com, Huh7 (HCC cells) medchemexpress.com, HepG2 (HCC cells) medchemexpress.com, HCT116 medchemexpress.com, SW620 medchemexpress.com, HUVEC (Human umbilical vein endothelial cells) selleckchem.com, SMC (smooth muscle cells) selleckchem.com, B16 murine melanoma clinmedjournals.org, RBL-2H3 mast cells vcu.edu, A549 lung epithelial cells frontiersin.org, and C2C12 myoblasts nih.gov. Primary cell models such as primary hepatocytes xiahepublishing.com, cholangiocarcinoma cells huggingface.co, SK-N-AS neuroblastoma glpbio.com, murine bone marrow-derived monocytes/macrophages mdpi.com, murine bone marrow stromal cells (BMSCs) adooq.comfrontiersin.org, SW982 cells medchemexpress.com, rat glomerular mesangial cells medchemexpress.com, and 3T3-F442A preadipocytes medchemexpress.com have also been employed. The selection of these diverse models allows researchers to study the impact of JTE-013 on various cellular functions, including proliferation, migration, differentiation, and inflammatory responses, in contexts relevant to specific physiological and pathological conditions. For instance, HUVECs and smooth muscle cells have been used to study the effects of JTE-013 on cell migration and endothelial barrier function selleckchem.com. Murine BMSCs have been utilized to investigate JTE-013's influence on osteogenesis adooq.com. HCC cell lines like Huh7 and HepG2 have been used to assess the inhibitory effects of JTE-013 on cell proliferation and invasion medchemexpress.com.
Molecular and Cellular Assays
To investigate the mechanisms by which JTE-013 exerts its effects, a variety of molecular and cellular assays are routinely employed. These assays provide insights into receptor binding, gene and protein expression, and fundamental cellular behaviors like viability and proliferation.
Receptor binding assays are crucial for confirming the specificity and potency of JTE-013 as an S1PR2 antagonist. These assays typically involve the use of radiolabeled S1P to measure the displacement of S1P binding by JTE-013 in cells or membranes expressing S1PR2. Studies have shown that JTE-013 inhibits the specific binding of radiolabeled S1P to human and rat S1PR2 with reported IC50 values of approximately 17 nM and 22 nM, respectively medchemexpress.comtargetmol.comresearchgate.netresearchgate.net. These assays demonstrate JTE-013's ability to bind to and interfere with the interaction of S1P with its receptor, S1PR2. Some studies also assess JTE-013's activity at other S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5) using similar binding assays or functional assays like calcium mobilization to determine its selectivity profile medchemexpress.comresearchgate.net. JTE-013 has shown minimal or no antagonism at S1P1 or S1P3 at concentrations up to 10 µM in some assays medchemexpress.comresearchgate.net.
Gene expression analysis techniques, such as RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) and broader mRNA expression analysis, are widely used to determine how JTE-013 affects the transcription of specific genes. This allows researchers to identify downstream targets of S1PR2 signaling modulated by JTE-013. RT-qPCR has been employed to quantify the mRNA levels of various genes, including S1PR subtypes themselves adooq.com, osteogenic markers like ALPL, RUNX2, OCN, and OSX in BMSCs adooq.com, inflammatory cytokines researchgate.net, and fibrosis-related genes biotium.com. For example, RT-qPCR was used to show that JTE-013 treatment increased the mRNA levels of ALPL, RUNX2, OCN, and OSX in murine BMSCs adooq.com. mRNA expression analysis has also been used to investigate changes in genes related to inflammatory responses and angiogenesis researchgate.net.
Analysis of protein expression and post-translational modifications, particularly phosphorylation status, is essential for understanding the signaling pathways affected by JTE-013. Western blotting is a common technique used for this purpose. Studies have used Western blot to examine the levels of various proteins involved in signaling cascades, such as Akt and ERK medchemexpress.comvcu.edufrontiersin.orgresearchgate.net, as well as proteins related to fibrosis nih.gov, pyroptosis biotium.com, and osteogenesis adooq.com. Western blot analysis has demonstrated that JTE-013 can reverse S1P-induced Akt inhibition and inhibit S1P-induced ERK activation in certain cell types medchemexpress.com. Phosphorylation-specific antibodies are used to assess the activation state of key signaling proteins like Akt (pAkt) and ERK (pErk), providing insights into how JTE-013 modulates these pathways medchemexpress.comclinmedjournals.orgresearchgate.netnottingham.ac.uk. For instance, Western blot analysis revealed increased Erk phosphorylation following JTE-013 treatment in mesenchymal stem cells clinmedjournals.orgnottingham.ac.uk.
Cell viability and proliferation assays are fundamental for assessing the impact of JTE-013 on cell survival and growth. Common methods include the MTT assay and the CellTiter-Glo assay. The MTT assay measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product, providing an indicator of viable cell number medchemexpress.comvcu.eduresearchgate.netreactionbiology.com. The CellTiter-Glo assay quantifies ATP, which is present in metabolically active cells, through a luminescent reaction medchemexpress.compromega.com. These assays have been used to determine the cytotoxic or anti-proliferative effects of JTE-013 on various cell lines. For example, JTE-013 has been shown to reduce cell viability in certain cancer cell lines medchemexpress.com. Studies in mesenchymal stem cells have used the MTS assay (a variant of MTT) and confluence analysis to evaluate the effect of JTE-013 on proliferation clinmedjournals.orgnottingham.ac.uk. The CellTiter-Glo assay has been used to assess toxicity against cells like Caco-2 medchemexpress.com.
Apoptosis Assays (e.g., Flow Cytometry)
Apoptosis, or programmed cell death, is a key process investigated in studies involving JTE-013, particularly in the context of cancer and disease models. Flow cytometry is a common method used to detect and quantify apoptotic cells. This technique often involves staining cells with markers such as Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and propidium (B1200493) iodide (PI), which stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells) mdpi.com.
In neuroblastoma xenograft studies, JTE-013 treatment has been shown to induce apoptosis in tumor cells, as detected by techniques such as TUNEL staining and cleaved caspase-3 detection. aacrjournals.orgnih.gov In a bleomycin-induced pulmonary fibrosis model, JTE-013 decreased apoptosis levels in lung tissue. nih.gov Flow cytometry has also been used to analyze apoptosis in MLE-12 cells stimulated with sphingosine (B13886) monophosphate (S1P), where JTE-013 attenuated S1P-induced apoptosis. nih.gov
Migration and Chemotaxis Assays
Cell migration and chemotaxis assays are used to evaluate the ability of cells to move, often in response to a chemical stimulus. These assays are relevant to understanding the roles of JTE-013 in processes such as immune cell trafficking, wound healing, and cancer metastasis. JTE-013 has been shown to reverse S1P-induced inhibition of migration in various cell types, including human umbilical vein endothelial cells (HUVEC) and smooth muscle cells, as well as B16 murine melanoma cells. caymanchem.com
Immunofluorescence and Microscopy Techniques (e.g., H&E, Masson staining, TBO staining, colocalization studies)
Microscopy techniques, including Hematoxylin and Eosin (B541160) (H&E) and Masson staining, are fundamental for assessing tissue morphology, inflammation, and fibrosis in disease models treated with JTE-013. Immunofluorescence and colocalization studies are used to visualize the location and interaction of specific proteins or molecules within cells or tissues.
In studies of bleomycin-induced pulmonary fibrosis, H&E and Masson staining have been used to analyze pathological changes in lung tissues, such as inflammatory cell infiltration and collagen deposition, demonstrating that JTE-013 treatment ameliorates these changes. nih.govmdpi.com Immunofluorescence staining has been employed to detect the colocalization of proteins like α-SMA with YAP, Drp1, and Tom20, and to assess mitochondrial fusion/fission and mitochondrial membrane potential in the context of JTE-013 studies. nih.govmdpi.com H&E staining was also used to confirm the reduction of epidermal hypertrophy and immune cell infiltration in the ears of mice treated with topical JTE-013 in a DNCB-induced atopic dermatitis model. biomolther.orgnih.gov In imiquimod-induced psoriasis models, H&E staining revealed that JTE-013 suppressed epidermal thickening and dermal lymphocyte infiltrates. researchgate.net
Inflammatory Factor Detection (e.g., ELISA, cytokine panels)
Enzyme-linked immunosorbent assay (ELISA) and cytokine panels are widely used to measure the levels of inflammatory mediators in biological samples such as serum, tissue homogenates, or bronchoalveolar lavage fluid (BALF). These methods are crucial for evaluating the anti-inflammatory effects of JTE-013.
In the DNCB-induced atopic dermatitis model, JTE-013 treatment significantly reduced elevated levels of inflammatory cytokines (IL-4, IL-13, IL-17, and IFN-γ) in lymph nodes and suppressed elevated serum levels of IgE. biomolther.orgnih.gov In the bleomycin-induced pulmonary fibrosis model, ELISA was used to measure levels of IL-4, IL-5, IFN-γ, and TNF-α in BALF, showing that JTE-013 significantly decreased these inflammatory cytokines. nih.govmdpi.com In a sepsis model, JTE-013 alleviated inflammatory injury, and the levels of inflammatory factors were detected using corresponding kits. nih.gov In the imiquimod-induced psoriasis model, JTE-013 administration suppressed the increased mRNA expression levels of pro-inflammatory Th1/Th17 cytokines, including Il-1β, Tnf-α, Il-6, Ifn-γ, Il-22, and Il-17a, in skin tissues. nih.govnus.edu.sgkoreamed.org JTE-013 also lowered LPS-induced increases in pro-inflammatory cytokine levels in human synovial cells. researchgate.netnih.govmdpi.com
Sphingolipid Metabolite Analysis (e.g., Lipidomics)
Lipidomics, a large-scale study of lipids, is used to analyze changes in sphingolipid metabolites in response to JTE-013. This is particularly relevant as JTE-013 targets sphingosine-1-phosphate receptors.
Lipidomic analysis of acute myeloid leukemia (AML) cells treated with JTE-013 revealed alterations in sphingolipid metabolism, leading to increased cellular ceramides, dihydroceramides, sphingosine, and dihydrosphingosine. nih.govunisa.edu.auresearchgate.net Further studies indicated that JTE-013 can inhibit several sphingolipid metabolic enzymes, including dihydroceramide (B1258172) desaturase 1 and both sphingosine kinases, at concentrations frequently used to target S1P₂/₄. nih.govunisa.edu.auresearchgate.netcaymanchem.com This highlights potential off-target effects of JTE-013 on sphingolipid metabolism. nih.govunisa.edu.auresearchgate.netmdpi.com
In Vivo Research Methodologies
In vivo studies using animal models are essential for investigating the systemic effects and therapeutic potential of JTE-013 in complex biological systems and disease contexts.
Animal Models of Disease (e.g., bleomycin-induced pulmonary fibrosis mice, DNCB-induced atopic dermatitis mice, imiquimod-induced psoriasis mice, cecal ligation and puncture-induced sepsis rats, neuroblastoma xenografts, collagen-induced arthritis mice, New Zealand obese diabetic mice)
Various animal models are utilized to study the effects of JTE-013 on specific diseases, reflecting the diverse roles of S1P₂ signaling.
Bleomycin-induced pulmonary fibrosis mice: This model is used to study lung inflammation and fibrosis. JTE-013 has been shown to attenuate bleomycin-induced pathological changes and reduce inflammatory cytokine levels in the lungs of mice. nih.govmdpi.comnih.govsemanticscholar.orgnih.gov S1P₂ deficient mice also exhibit less inflammation and fibrosis in this model. nih.govsemanticscholar.org
DNCB-induced atopic dermatitis mice: This model is used to study allergic skin inflammation. Topical application of JTE-013 significantly suppressed DNCB-induced atopic dermatitis symptoms, including inflammation, mast cell accumulation, increased lymph node size, and elevated inflammatory cytokines and serum IgE levels in BALB/c mice. biomolther.orgnih.govnih.govmednexus.orgmednexus.org
Imiquimod-induced psoriasis mice: This model is used to study psoriasis-like skin inflammation. JTE-013 administration suppressed imiquimod-induced psoriatic skin lesions, epidermal thickening, keratinocyte hyperproliferation, and the increase in lymph node and spleen weights in BALB/c mice. researchgate.netnih.govnus.edu.sgkoreamed.orgbiomolther.org It also suppressed the expression of Th1 and Th17 cytokines in the skin. nih.govnus.edu.sgkoreamed.org
Cecal ligation and puncture-induced sepsis rats: This model is used to study sepsis-induced organ injury. JTE-013 has been shown to reduce lung injury, endothelial dysfunction, and pulmonary edema in a rat model of cecal ligation and puncture-induced sepsis. caymanchem.comnih.govcaymanchem.combiocompare.comcore.ac.uk
Neuroblastoma xenografts: These models involve implanting human neuroblastoma cells into immunocompromised mice to study tumor growth. JTE-013 has been shown to significantly inhibit the growth of neuroblastoma xenografts, reduce VEGF mRNA expression, and induce apoptosis in tumor cells. aacrjournals.orgnih.govfrontiersin.orgmedchemexpress.comaacrjournals.org
Collagen-induced arthritis mice: This model is used to study rheumatoid arthritis. In DBA-1J mice, JTE-013 administration markedly reduced increases in arthritis scores, foot swelling, synovial hyperplasia, pannus formation, proteoglycan depletion, cartilage damage, and bone erosion induced by collagen. researchgate.netnih.govmdpi.com It also reduced elevated Th1/Th17 and Treg cell counts in the spleen and suppressed the differentiation of naive T cells into Th1 and Th17 cells. researchgate.netnih.govmdpi.com
New Zealand obese diabetic mice: This model is used to study obesity and type 2 diabetes. In New Zealand obese mice under high-fat diet conditions, JTE-013 treatment reduced β-cell loss and attenuated the continuous increase in blood glucose levels. selleck.co.jpnih.govnih.govjax.org It also partially reversed the high-fat diet-mediated loss in phospho-Akt in the liver. nih.gov
Data Tables
| Assay Type | Methodology Used | Key Findings with JTE-013 | Relevant Animal Models |
| Apoptosis Assays | Flow Cytometry, TUNEL staining, Cleaved caspase-3 | Induced apoptosis in neuroblastoma xenografts; Decreased apoptosis in bleomycin-induced pulmonary fibrosis; Attenuated S1P-induced apoptosis in MLE-12 cells. | Neuroblastoma xenografts, Bleomycin-induced pulmonary fibrosis mice |
| Migration/Chemotaxis Assays | (Specific assay types not detailed in snippets) | Reversed S1P-induced inhibition of migration in HUVECs, smooth muscle cells, and B16 melanoma cells. | In vitro cell studies |
| Immunofluorescence/Microscopy | H&E, Masson staining, Immunofluorescence staining | Ameliorated pathological changes (inflammation, fibrosis) in lung tissue; Reduced epidermal hypertrophy and immune cell infiltration; Assessed protein colocalization. | Bleomycin-induced pulmonary fibrosis mice, DNCB-induced atopic dermatitis mice, Imiquimod-induced psoriasis mice |
| Inflammatory Factor Detection | ELISA, Cytokine panels | Reduced inflammatory cytokines (IL-4, IL-13, IL-17, IFN-γ, TNF-α, Il-1β, Il-6, Il-22, Il-17a) and IgE levels. | DNCB-induced atopic dermatitis mice, Bleomycin-induced pulmonary fibrosis mice, Sepsis rats, Imiquimod-induced psoriasis mice, Collagen-induced arthritis mice |
| Sphingolipid Metabolite Analysis | Lipidomics | Caused alterations in sphingolipid metabolism (increased ceramides, dihydroceramides, sphingosine, dihydrosphingosine); Inhibited sphingolipid metabolic enzymes. | Acute myeloid leukemia cells (in vitro) |
Administration Routes and Regimens
Research on JTE-013 has utilized various administration routes depending on the study's focus and the animal model used. Oral administration via gavage has been employed in studies investigating metabolic disorders such as obesity and glucose intolerance in mice. oatext.comoup.commdpi.comnih.govoup.comfrontiersin.org Topical application has been used in studies examining skin inflammation, such as atopic dermatitis in mice. biomolther.orgnih.gov Intraperitoneal injection has also been utilized in models of inflammation and injury, such as sepsis-induced lung injury and thoracic aortic dissection in mice and rats. nih.govcaymanchem.comresearchgate.netfrontiersin.orgnih.gov The specific regimens, including dosage and duration, vary significantly across studies based on the experimental design and the condition being investigated. For instance, gavage administration in obesity studies has involved daily dosing for several weeks. oatext.comoup.comnih.govmedchemexpress.commedchemexpress.comnih.govptgcn.commolnova.com
Physiological and Pathological Assessments
A wide array of physiological and pathological assessments are conducted in JTE-013 studies to evaluate its effects. These assessments are tailored to the specific disease models used.
In models of lung injury and pulmonary edema, measurements often include evaluating the wet/dry ratio of lung tissue as an indicator of edema severity. nih.gov Studies have also assessed lung injury induced by sepsis or other inflammatory stimuli. caymanchem.comnih.govcaymanchem.combiocompare.com
Research on metabolic disorders frequently involves measuring body weight and assessing fat deposition, often by examining the weight of specific adipose tissues like epididymal and inguinal fat. oatext.comoup.commdpi.comnih.govoup.comfrontiersin.org Glucose tolerance tests are commonly performed to evaluate insulin (B600854) sensitivity and glucose homeostasis. oatext.comoup.commdpi.comnih.govoup.comfrontiersin.orgmdpi.com
In cancer studies, particularly those involving xenograft models, tumor size and weight are standard measurements to determine the efficacy of JTE-013 in inhibiting tumor growth. medchemexpress.commedchemexpress.comnih.govptgcn.commolnova.com
Other physiological and pathological assessments include evaluating pancreatic edema and injury in pancreatitis models researchgate.net, and assessing vascular inflammation and atherosclerosis. frontiersin.org
Here is a summary of some physiological and pathological assessments used in JTE-013 studies:
| Assessment Type | Specific Measurements | Relevant Conditions |
| Lung Injury & Pulmonary Edema | Wet/dry ratio, severity of tissue injury | Sepsis-induced lung injury, Anaphylaxis |
| Body Weight & Fat Deposition | Body weight gain, epididymal/inguinal fat weight, adipocyte size | Obesity, Insulin Resistance |
| Glucose Tolerance | Glucose tolerance tests, insulin sensitivity | Type 1 and Type 2 Diabetes, Insulin Resistance |
| Tumor Size/Weight | Tumor volume, tumor mass | Neuroblastoma xenografts, Hepatocellular carcinoma cells |
| Pancreatic Assessment | Pancreatic edema, inflammatory infiltration, necrosis, beta-cell apoptosis | Pancreatitis, Diabetes |
| Vascular Assessment | Vascular inflammation, endothelial dysfunction, atherosclerosis, portal vein pressure | Sepsis, Thoracic Aortic Dissection, Cirrhosis |
Histopathological Analysis
Histopathological analysis is a crucial method employed in JTE-013 studies to visually assess tissue changes and cellular infiltration. Hematoxylin and eosin (H&E) staining is commonly used to evaluate general tissue morphology, inflammation, and injury severity in various organs, including the lungs, pancreas, and skin. nih.govresearchgate.netnih.govfrontiersin.orgsemanticscholar.org In studies of pulmonary fibrosis, Masson staining may be used to assess collagen deposition. semanticscholar.org Histological examination has been used to evaluate synovial hyperplasia and cartilage damage in models of rheumatoid arthritis. mdpi.com In studies of thoracic aortic dissection, immunohistochemistry is used to assess inflammatory infiltration and elastic fiber architecture. researchgate.netfrontiersin.orgnih.gov
Immunological Profiling
Immunological profiling in JTE-013 research focuses on evaluating the impact of the compound on various immune cells and mediators. This includes assessing T-cell differentiation, particularly the differentiation of naive T cells into Th1, Th2, and Th17 cells. mdpi.combiomolther.org Studies have shown that JTE-013 can suppress the differentiation of naive T cells into these subsets. mdpi.combiomolther.org
Measuring IgE levels in serum is a common practice in studies of allergic conditions like atopic dermatitis and asthma, as elevated IgE is a hallmark of these responses. biomolther.orgnih.govnih.govfrontiersin.orgresearchgate.net JTE-013 treatment has been shown to reduce elevated serum IgE levels in these models. biomolther.orgnih.govfrontiersin.orgresearchgate.net
Neutrophil count is another important immunological assessment, particularly in models of inflammation and infection like sepsis-induced lung injury and thoracic aortic dissection, where neutrophil accumulation is a key feature. nih.govresearchgate.netfrontiersin.orgnih.gov JTE-013 treatment has been observed to reduce neutrophil counts and infiltration in affected tissues. nih.govresearchgate.netfrontiersin.orgnih.gov
Other immunological parameters assessed include the levels of various cytokines (e.g., IL-1β, TNF-α, IL-4, IL-5, IL-6, IL-13, IL-17A, IFN-γ) in serum, bronchoalveolar lavage fluid (BALF), or tissue samples. biomolther.orgnih.govnih.govfrontiersin.orgsemanticscholar.orgmdpi.comresearchgate.net Assessment of macrophage accumulation and polarization markers has also been conducted. frontiersin.orgnih.gov
Here is a summary of some immunological profiling methods used in JTE-013 studies:
| Immunological Assessment | Specific Analyses | Relevant Conditions |
| T-cell Differentiation | Differentiation into Th1, Th2, Th17 cells (in vitro and in vivo) | Rheumatoid Arthritis, Psoriasis-like skin inflammation |
| IgE Levels | Serum IgE concentration | Atopic Dermatitis, Allergic Asthma |
| Neutrophil Count/Infiltration | Neutrophil numbers in BALF, tissue infiltration (e.g., lungs, aorta, pancreas) | Sepsis-induced lung injury, Thoracic Aortic Dissection, Pancreatitis |
| Cytokine Levels | Measurement of pro-inflammatory and Th-associated cytokines in various matrices | Inflammation, Allergic Asthma, Pulmonary Fibrosis, Arthritis |
| Macrophage Assessment | Accumulation and polarization markers (e.g., M1, M2) | Thoracic Aortic Dissection |
Future Directions and Translational Perspectives
Development of Next-Generation S1P2/4 Antagonists with Improved Selectivity and Stability
While JTE-013 has been widely used, its limitations in terms of selectivity and stability in vivo have been noted. frontiersin.org JTE-013 has been shown to inhibit responses to S1P in S1P2 knockout mice and exert effects in cells lacking S1P2 mRNA, indicating potential off-target activities. frontiersin.org Furthermore, JTE-013 has been reported to inhibit both S1P2 and S1P4 receptors, and it lacks stability in vivo. frontiersin.org
These limitations highlight the need for developing next-generation S1P2/4 antagonists with enhanced selectivity and improved pharmacokinetic properties. The development of more specific antagonists would allow for a clearer understanding of the distinct roles of S1P2 and S1P4 in various physiological and pathological conditions. Improved stability would enhance their suitability for in vivo studies and potential therapeutic applications. The search for highly selective and potent S1P receptor ligands continues, with various modulators for different S1P receptor subtypes being explored. bohrium.com, targetmol.com For instance, some next-generation S1P receptor modulators show high selectivity for S1P1 and S1P5 over S1P2, S1P3, and S1P4. targetmol.com The development of orally bioavailable S1P2 antagonists specifically for fibrotic diseases is also underway. medchemexpress.com
Further Elucidation of JTE-013's Off-Target Effects
Research has revealed that JTE-013 can exert off-target effects beyond its intended S1P2/4 antagonism. Studies have shown that JTE-013 can alter sphingolipid metabolism by increasing cellular ceramides, dihydroceramides, sphingosine (B13886), and dihydrosphingosine. researchgate.net, unisa.edu.au, nih.gov Further examination indicated that JTE-013, at concentrations commonly used to target S1P2/4, inhibits several sphingolipid metabolic enzymes, including dihydroceramide (B1258172) desaturase 1 and both sphingosine kinases. researchgate.net, unisa.edu.au, nih.gov These findings underscore that JTE-013 can have broad off-target effects on sphingolipid metabolism, emphasizing the need for caution when interpreting results obtained solely with this reagent in defining S1P2/4 roles. researchgate.net, unisa.edu.au, nih.gov
Additionally, JTE-013 has been observed to increase the excitability of sensory neurons independently of S1P2, potentially involving the activation of other G protein-coupled receptors like S1P1. nih.gov This suggests that JTE-013 might act as an agonist at other GPCRs. nih.gov Studies using S1P2 shRNA have also indicated that JTE-013 may have some off-target effects on signaling pathways such as TGFβ/Smad compared to S1P2 shRNA treatment. nih.gov, mdpi.com
Future research should continue to systematically investigate the off-target profile of JTE-013 across various cell types and signaling pathways to ensure accurate interpretation of experimental results and to inform the design of more specific pharmacological tools.
Investigation of JTE-013 in Combination Therapies
The potential for JTE-013 to be used in combination therapies is an area of ongoing exploration. Given its involvement in modulating immune responses, inflammation, and cell signaling pathways, combining JTE-013 or next-generation S1P2/4 antagonists with existing or emerging therapeutic agents could offer synergistic benefits in treating complex diseases. For example, the ability of JTE-013 to suppress inflammatory cytokines and modulate immune cell behavior suggests potential in combination with immunomodulatory drugs. biomolther.org, mdpi.com, researchgate.net Its effects on fibrosis-related factors and pathways like RhoA/YAP also indicate potential in combination with anti-fibrotic agents. mdpi.com While specific detailed research findings on JTE-013 combination therapies were not extensively highlighted in the search results, the rationale for such investigations stems from the multifaceted roles of S1P2/4 signaling in disease pathogenesis. Further studies are needed to evaluate the efficacy and mechanisms of JTE-013 in combination regimens across various disease models.
Exploration of JTE-013's Role in Additional Disease Pathologies
Beyond the well-studied roles of S1P2/4 in areas like cancer, inflammation, and vascular function, research continues to uncover the potential involvement of JTE-013 and S1P2/4 signaling in a broader spectrum of diseases. Recent studies have explored the effects of JTE-013 in conditions such as psoriasis-like skin inflammation, atopic dermatitis, allergic asthma, rheumatoid arthritis, sepsis-induced injury, acute pancreatitis, and even radiation-induced intestinal injury. biomolther.org, biomolther.org, bohrium.com, nus.edu.sg, researchgate.net, nih.gov
JTE-013 treatment or S1P2 gene deficiency has shown suppressive effects on psoriasis-like dermatitis symptoms and inflammatory cytokine expression in mice. biomolther.org, nus.edu.sg Topical application of JTE-013 attenuated atopic dermatitis in mice by reducing inflammatory responses and mast cell accumulation. biomolther.org, nih.gov, semanticscholar.org JTE-013 has also demonstrated potential in alleviating pulmonary fibrosis by affecting the RhoA/YAP pathway and mitochondrial dynamics. mdpi.com Furthermore, S1P2 antagonism by JTE-013 has shown promise in promoting osteogenesis and enhancing alveolar bone regeneration by promoting angiogenesis. mdpi.com, nih.gov, mdpi.com JTE-013 has also been investigated for its effects on aortic valve disease progression, showing potential in preventing calcification. ahajournals.org The involvement of S1P2 in neuronal function and synaptic plasticity is also being explored, with JTE-013 used as a tool in these studies. plos.org
These findings suggest that targeting S1P2/4 with agents like JTE-013 may hold therapeutic potential in a diverse range of pathologies, warranting further investigation into the underlying mechanisms and clinical relevance.
Translational Research and Clinical Implications
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. For JTE-013 and future S1P2/4 antagonists, translational efforts are focused on optimizing their therapeutic potential and addressing challenges related to systemic administration.
One significant translational perspective involves exploring alternative routes of administration, such as topical application, to minimize potential systemic side effects. biomolther.org, biomolther.org, nih.gov, semanticscholar.org Topical application of JTE-013 has shown efficacy in animal models of atopic dermatitis and psoriasis-like skin inflammation, suggesting a potential strategy to target local inflammation while avoiding broader systemic exposure and its associated risks. biomolther.org, biomolther.org, nih.gov, semanticscholar.org This approach could be particularly beneficial for dermatological conditions and other localized diseases where S1P2/4 receptors play a significant role.
Further translational research is needed to assess the safety, efficacy, and optimal formulations for topical or other localized delivery methods in relevant disease settings. Additionally, understanding the specific patient populations who would benefit most from S1P2/4 targeted therapies and identifying potential biomarkers for response are crucial steps in the translational pathway. While JTE-013 itself is primarily a research tool, the insights gained from studies using it are directly informing the development of clinically viable S1P2/4 targeted therapies.
Q & A
What is the primary mechanism of action of JTE-013 in modulating S1P2 receptor activity?
JTE-013 selectively antagonizes S1P2 receptors by competitively inhibiting sphingosine-1-phosphate (S1P) binding, with IC₅₀ values of 17 nM (human) and 22 nM (rat) . It does not affect S1P1 receptors but may exhibit off-target effects on S1P4 at concentrations >10 µM (Ki = 237 nM) . Its mechanism includes blocking S1P2-mediated downstream pathways, such as RhoA/ROCK1 activation and Drp1 phosphorylation, which regulate mitochondrial fission and apoptosis .
How should researchers design in vitro experiments to evaluate JTE-013's anti-proliferative effects in cancer cell lines?
Key steps include:
- Cell Line Selection : Use validated models like Huh7 or HepG2 (hepatocellular carcinoma) .
- Dose Optimization : Test concentrations between 1–10 µM, with time-course assays (24–72 hours) to capture dynamic effects .
- Assay Choice : Employ MTT for viability, Transwell for migration, and flow cytometry for apoptosis (e.g., cleaved caspase-3 detection) .
- Controls : Include S1P-treated groups to isolate JTE-013’s antagonistic effects .
What methodological considerations are critical when assessing JTE-013's impact on mitochondrial dysfunction in disease models?
- Mitochondrial Membrane Potential : Use JC-1 staining to detect depolarization .
- ROS Measurement : Apply DHE or mitoSOX probes for oxidative stress quantification .
- Drp1 Phosphorylation Analysis : Perform Western blotting for p-Drp1(Ser616) (pro-fission) and p-Drp1(Ser637) (anti-fission) to evaluate pathway specificity .
- In Vivo Validation : Use murine models (e.g., OVA-induced allergic rhinitis) with dosing at 8 mg/kg to assess physiological relevance .
How can researchers address discrepancies in reported IC₅₀ values of JTE-013 across experimental systems?
Variations arise from species-specific receptor affinity (e.g., human vs. rat S1P2 ), assay conditions (e.g., radioligand binding vs. functional assays), or off-target effects at higher concentrations (e.g., S1P4 inhibition ). To mitigate:
- Validate receptor expression in cell lines via qPCR.
- Use competitive binding assays with S1P2-specific agonists/antagonists.
- Limit JTE-013 concentrations to ≤1 µM unless studying polypharmacology .
What advanced techniques are recommended for analyzing JTE-013's role in modulating chemokine expression via S1P2 inhibition?
- qPCR/ELISA : Quantify CCL2 expression in S1P-stimulated cells (e.g., SK-N-AS neuroblastoma) pre-treated with 1 µM JTE-013 .
- Pathway Inhibition : Combine with siRNA targeting S1P2 to confirm specificity.
- Single-Cell RNA-seq : Resolve heterogeneity in chemokine responses across cell populations .
What are the optimal in vivo dosing protocols for JTE-013 in murine models of inflammatory diseases?
- Allergic Rhinitis : 8 mg/kg via intraperitoneal injection reduces eosinophil infiltration and nasal symptoms .
- Sepsis Models : 5–10 mg/kg improves endothelial barrier function .
- Pharmacokinetics : Monitor plasma half-life (≈2–4 hours) and tissue distribution, prioritizing brain penetration studies for neurological applications .
How does JTE-013's selectivity profile influence experimental design when studying S1P receptor subtypes?
- Concentration Limits : Use ≤1 µM to avoid S1P4 cross-reactivity .
- Control Experiments : Include S1P1/S1P3 agonists (e.g., SEW2871, FTY720) to isolate S1P2-specific effects.
- CRISPR Knockouts : Validate findings in S1P2-KO models to exclude off-target signaling .
What strategies can be employed to validate JTE-013's specificity in RhoA/ROCK1/Drp1 pathway modulation?
- Co-Treatment with Inhibitors : Combine with Y27632 (ROCK1 inhibitor) to assess additive effects in reducing Drp1 phosphorylation .
- Immunofluorescence : Track Drp1 mitochondrial translocation in IL-13-stimulated epithelial cells .
- Kinase Activity Assays : Measure ROCK1 activity directly using ELISA-based kits .
How should researchers approach combining JTE-013 with other pathway inhibitors to study synergistic effects?
- Synergy Screening : Use Chou-Talalay analysis in cell viability assays (e.g., JTE-013 + PI3K inhibitors) .
- In Vivo Combinations : Test with anti-inflammatory agents (e.g., dexamethasone) in sepsis or asthma models to enhance barrier protection .
- Mechanistic Overlap : Avoid overlapping targets (e.g., RhoA inhibitors) to prevent confounding results .
What are the implications of JTE-013's differential effects on Drp1 phosphorylation sites (Ser616 vs Ser637) in experimental outcomes?
- Ser616 Phosphorylation : Induces mitochondrial fission; JTE-013 reduces this via ROCK1 inhibition, promoting cell survival .
- Ser637 Phosphorylation : Stabilizes mitochondrial networks; JTE-013 increases this, countering stress-induced fragmentation .
- Experimental Design : Use phospho-specific antibodies and site-directed mutagenesis to dissect these opposing effects in disease contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
